Cas no 936727-80-9 ((R)-(1-(4-Bromophenylsulfonyl)pyrrolidin-2-yl)methanol)
(R)-(1-(4-Bromophenylsulfonyl)pyrrolidin-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol
- HQIHWAWGDUILPZ-SNVBAGLBSA-N
- (R)-[1-(4-bromo-benzenesulfonyl)-pyrrolidin-2-yl]-methanol
- (R)-(1-(4-Bromophenylsulfonyl)pyrrolidin-2-yl)methanol
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- Inchi: 1S/C11H14BrNO3S/c12-9-3-5-11(6-4-9)17(15,16)13-7-1-2-10(13)8-14/h3-6,10,14H,1-2,7-8H2/t10-/m1/s1
- InChI Key: HQIHWAWGDUILPZ-SNVBAGLBSA-N
- SMILES: BrC1C=CC(=CC=1)S(N1CCC[C@@H]1CO)(=O)=O
Computed Properties
- Exact Mass: 318.988
- Monoisotopic Mass: 318.988
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66
(R)-(1-(4-Bromophenylsulfonyl)pyrrolidin-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529442-1g |
(R)-(1-((4-bromophenyl)sulfonyl)pyrrolidin-2-yl)methanol |
936727-80-9 | 98% | 1g |
¥4320.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529442-5g |
(R)-(1-((4-bromophenyl)sulfonyl)pyrrolidin-2-yl)methanol |
936727-80-9 | 98% | 5g |
¥16188.00 | 2024-04-24 |
(R)-(1-(4-Bromophenylsulfonyl)pyrrolidin-2-yl)methanol Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on (R)-(1-(4-Bromophenylsulfonyl)pyrrolidin-2-yl)methanol
Introduction to (R)-(1-(4-Bromophenylsulfonyl)pyrrolidin-2-yl)methanol (CAS No. 936727-80-9)
(R)-(1-(4-Bromophenylsulfonyl)pyrrolidin-2-yl)methanol is a key intermediate in the field of pharmaceutical chemistry, playing a crucial role in the synthesis of various bioactive molecules. This compound, identified by its CAS number 936727-80-9, has garnered significant attention due to its structural complexity and potential applications in drug development. The presence of a bromophenylsulfonyl group and a pyrrolidinyl moiety makes it a versatile building block for designing novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for chiral compounds, which are essential for developing enantiomerically pure drugs. The (R)-configuration of this compound is particularly noteworthy, as it aligns with the growing interest in enantioselective synthesis and catalysis. The (R)-(1-(4-Bromophenylsulfonyl)pyrrolidin-2-yl)methanol structure provides a unique scaffold that can be modified to target specific biological pathways, making it a valuable asset in medicinal chemistry.
The bromophenylsulfonyl group is a critical feature of this compound, as it offers multiple reaction sites for further functionalization. This property is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in constructing complex organic molecules. Additionally, the pyrrolidin-2-yl moiety contributes to the compound's overall stability and bioavailability, making it an attractive candidate for further pharmacological exploration.
Recent studies have highlighted the importance of pyrrolidinyl derivatives in drug discovery. These compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The incorporation of the (R)-(1-(4-Bromophenylsulfonyl)pyrrolidin-2-yl)methanol scaffold into drug candidates has led to promising results in preclinical trials. For instance, researchers have demonstrated its potential in modulating enzyme activity and inhibiting key signaling pathways associated with various diseases.
The synthesis of this compound involves multi-step organic transformations, requiring precise control over reaction conditions to achieve high yields and enantiopurity. Advanced catalytic systems and asymmetric methodologies have been employed to optimize the synthetic route. The use of transition metal catalysts, such as palladium and ruthenium complexes, has significantly improved the efficiency of these reactions. Additionally, chiral auxiliaries and ligands have been utilized to ensure the desired stereochemical outcome.
In terms of applications, (R)-(1-(4-Bromophenylsulfonyl)pyrrolidin-2-yl)methanol serves as a versatile precursor for the development of novel pharmaceuticals. Its structural features allow for easy modification at multiple positions, enabling the creation of diverse analogues with tailored biological properties. This flexibility is particularly valuable in hit-to-lead optimization campaigns, where rapid access to structurally diverse compounds is essential.
The compound's potential extends beyond traditional small-molecule drug development. It has also been explored as a building block for peptidomimetics and protein inhibitors. By leveraging its unique scaffold, researchers aim to design molecules that can interact with biological targets in a highly specific manner. This approach has shown promise in overcoming limitations associated with traditional drug candidates, such as poor solubility and metabolic stability.
Furthermore, the growing interest in green chemistry principles has influenced the synthesis of (R)-(1-(4-Bromophenylsulfonyl)pyrrolidin-2-yl)methanol. Efforts have been made to develop environmentally friendly synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Solvent-free reactions and biocatalytic methods are among the strategies being explored to achieve these goals.
Computational chemistry has also played a significant role in understanding the reactivity and selectivity of this compound. Molecular modeling studies have provided insights into how different substituents affect its interactions with biological targets. These insights are invaluable for guiding experimental design and optimizing drug-like properties.
Looking ahead, the future prospects for (R)-(1-(4-Bromophenylsulfonyl)pyrrolidin-2-yl)methanol are promising. Continued research efforts are expected to uncover new applications and expand its utility in drug development. As our understanding of biological systems grows, so too will the demand for sophisticated molecular tools like this one. The integration of cutting-edge technologies into synthetic chemistry will further enhance its potential, paving the way for innovative therapeutic solutions.
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